molecular formula C20H36N2O2S B8456171 N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide CAS No. 100632-59-5

N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide

Cat. No. B8456171
CAS RN: 100632-59-5
M. Wt: 368.6 g/mol
InChI Key: DOAVYLWNNKCAPE-UHFFFAOYSA-N
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Description

N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H36N2O2S and its molecular weight is 368.6 g/mol. The purity is usually 95%.
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properties

CAS RN

100632-59-5

Product Name

N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide

Molecular Formula

C20H36N2O2S

Molecular Weight

368.6 g/mol

IUPAC Name

N-[4-[4-[ethyl(heptyl)amino]butyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H36N2O2S/c1-4-6-7-8-10-17-22(5-2)18-11-9-12-19-13-15-20(16-14-19)21-25(3,23)24/h13-16,21H,4-12,17-18H2,1-3H3

InChI Key

DOAVYLWNNKCAPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC)CCCCC1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of N-ethyl-N-heptyl-γ-oxo-4-[(methylsulfonyl)amino]benzenebutanamide as prepared in Preparation 3 (2.0 g, 0.005 mol) in THF (20 ml), under N2, is treated during 1 hour with a 1M solution of borane dimethylsulfide in CH2Cl2 (15.8 ml, 0.0158 mol). The mixture is kept at ambient temperature for 30 minutes and at reflux for 4 hours. It is then cooled in an ice bath and treated slowly with MeOH (2 ml). This mixture is kept at ambient temperature for 18 hours, acidified with a solution of HCl in EtOH and refluxed for 1 hour. The cooled solution is concentrated and the residue is mixed with saturated NaHCO3 and extracted with CH2Cl2. The extracts are washed with brine, dried (Na2SO4) and concentrated. The residue is chromatographed on silica gel (350 g) with 5% MeOH-0.5% NH4OH--CH2Cl2. The N-[4-[4 -(ethylheptylamino)butyl]phenyl]methanesulfonamide thus obtained is mixed with saturated NaHCO3 and extracted with Et2O. The extracts are washed with brine, dried (MgSO4) and concentrated. A solution of the residue in pentane is filtered through Magnisol and concentrated. MS: theory for C20H36N2O2S(M+): 368.2497. Found: 368.2498.
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Synthesis routes and methods II

Procedure details

A suspension of 1.8 g (0.047 mol) of lithium aluminum hydride in 50 ml of tetrahydrofuran (THF), under nitrogen, is cooled in an ice bath. The mixture is treated with a solution of N-[4-[4-(ethylheptylamino)-4-oxobutyl]phenyl]methanesulfonamide from Preparation 25 (7.5 g, 0.0195 mol) (which has been dried by azeotrope with CCl4 and then benzene) in 100 ml of THF dropwise over 45 min. The mixture is stirred for 30 min in the cold and for 2 hrs at ambient temperature. The mixture is cooled in an ice bath and treated cautiously, dropwise, with 100 ml of saturated aqueous sodium potassium tartrate. The resultant suspension is extracted with EtOAc (3×500 ml, 2×300 ml). The pooled extract is washed with brine, dried (Na2SO4) and concentrated to give 6.67 g of a crude oil. The oil is chromatographed over 1500 ml of silica gel eluting with 0.5% NH4OH--5% MeOH/CHCl 3. Forty-five ml fractions are collected with fractions at approximately 85-136 giving the title compound.
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1.8 g
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Synthesis routes and methods III

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CCCCCCCN(CC)C(=O)CCCc1ccc(NS(C)(=O)=O)cc1
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